molecular formula C11H8Cl2N2OS B3041468 2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride CAS No. 300664-54-4

2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride

Cat. No. B3041468
CAS RN: 300664-54-4
M. Wt: 287.2 g/mol
InChI Key: TXYUYLGRUNJVBX-UHFFFAOYSA-N
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Description

“2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride” is a chemical compound with the molecular formula C11H8Cl2N2OS and a molecular weight of 287.17 . It is a derivative of 2-aminothiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminothiazole core, a naphtho[1,2-d][1,3]thiazol-5-one ring, and a chlorine atom . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Structural and Physical Chemistry

  • Studies have explored the structural properties of related thiazole compounds, such as the effect of intermolecular hydrogen bonds on the structure of thiazoles (Bernès et al., 2002).

Synthesis and Derivatives

  • Research has been conducted on the synthesis of various derivatives of thiazole compounds and their potential applications, including in vitro antifungal and cytotoxicity evaluations (Jalilian et al., 2003).
  • Novel azetidinone and thiazolidinones derivatives have been synthesized, focusing on their antimicrobial efficacy (Patel & Mehta, 2006).

Biological and Antimicrobial Activities

  • Studies have been conducted on the antimicrobial activities of thiazole derivatives, with various compounds showing significant antifungal and antibacterial properties (Gupta & Chaudhary, 2013).
  • Research on the synthesis and screening of novel fused thiophene and thienopyrimidine derivatives for anti-avian influenza virus activity has been explored, indicating potential antiviral applications (Rashad et al., 2010).

Corrosion Inhibition

  • Thiazole compounds have been studied for their potential as corrosion inhibitors, particularly for the protection of metals like iron. Investigations include density functional theory calculations and molecular dynamics simulations to predict their effectiveness (Kaya et al., 2016).

Theoretical and Computational Studies

  • Computational studies have been conducted to understand the intramolecular hydrogen bonds in thiazole derivatives. These studies contribute to the understanding of the molecular behavior and potential applications of these compounds (Castro et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the bulky and highly lipophilic tricyclic core of related compounds could play a role in their activity and cytotoxic profile .

properties

IUPAC Name

2-amino-4-chloro-4H-benzo[e][1,3]benzothiazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS.ClH/c12-7-9(15)6-4-2-1-3-5(6)8-10(7)16-11(13)14-8;/h1-4,7H,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYUYLGRUNJVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C3=C2N=C(S3)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride

CAS RN

300664-54-4
Record name Naphtho[1,2-d]thiazol-5(4H)-one, 2-amino-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300664-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 2
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 3
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 4
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 5
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 6
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride

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